![molecular formula C14H16Cl2N2O2 B2375491 2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid dihydrochloride CAS No. 2109412-34-0](/img/structure/B2375491.png)
2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid dihydrochloride” is a chemical compound with the CAS Number: 380432-30-4 . It is a white solid with a molecular weight of 242.28 . The IUPAC name for this compound is 2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14N2O2/c1-16-7-6-12-10(8-16)13(14(17)18)9-4-2-3-5-11(9)15-12/h2-5H,6-8H2,1H3,(H,17,18) . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
This compound is a white solid with a molecular weight of 242.28 .
Scientific Research Applications
Anticancer Properties
1,6-Naphthyridines, which include the compound , have been found to have anticancer properties . They have been studied for their effects on different cancer cell lines, and the structure-activity relationship (SAR) has been explored using molecular modeling studies .
Anti-HIV Activity
1,6-Naphthyridines have also been reported to have anti-HIV activity . This suggests that the compound could potentially be used in the development of new antiviral drugs.
Antimicrobial Activity
The antimicrobial activity of 1,6-Naphthyridines has been documented . This means that the compound could potentially be used in the treatment of various bacterial infections.
Analgesic Properties
1,6-Naphthyridines have been found to have analgesic (pain-relieving) properties . This suggests that the compound could potentially be used in the development of new pain relief medications.
Anti-inflammatory Activity
The anti-inflammatory activity of 1,6-Naphthyridines has been reported . This means that the compound could potentially be used in the treatment of conditions involving inflammation.
Antioxidant Activity
1,6-Naphthyridines have been found to have antioxidant activity . This suggests that the compound could potentially be used in the prevention of oxidative stress-related diseases.
Safety and Hazards
Future Directions
1,6-Naphthyridines, including “2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid dihydrochloride”, have a wide range of biological applications and are used in diagnostics, treatment of several human diseases, agriculture, industrial endeavors, and photophysical applications . Therefore, future research could focus on exploring these applications further and developing new synthetic methods for these compounds.
Mechanism of Action
Target of Action
It is known that 1,6-naphthyridines, the class of compounds to which it belongs, have a wide range of pharmacological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities . This suggests that the compound may interact with multiple targets, depending on the specific context.
Mode of Action
Given the broad range of activities associated with 1,6-naphthyridines , it is likely that the compound interacts with its targets in a way that modulates their function, leading to changes in cellular processes.
Biochemical Pathways
Given the range of pharmacological activities associated with 1,6-naphthyridines , it can be inferred that the compound likely interacts with multiple pathways, potentially including those involved in cell proliferation, immune response, and inflammation.
Result of Action
Given the range of pharmacological activities associated with 1,6-naphthyridines , it is likely that the compound induces changes at both the molecular and cellular levels, potentially affecting cell proliferation, immune response, and inflammation.
properties
IUPAC Name |
2-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-10-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2.2ClH/c1-16-7-6-12-10(8-16)13(14(17)18)9-4-2-3-5-11(9)15-12;;/h2-5H,6-8H2,1H3,(H,17,18);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRVYGOVKNIXLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.